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Compound of Interest

Compound Name: 4-Aminobenzyl alcohol

Cat. No.: B179409

This technical guide provides a comprehensive overview of the crystal structure of 4-
Aminobenzyl alcohol, intended for researchers, scientists, and professionals in drug
development. The document details the crystallographic parameters, molecular geometry, and
the intricate hydrogen bonding network of a recently identified polymorph. Methodologies for
synthesis and crystal structure determination are also explicitly outlined.

Introduction

4-Aminobenzyl alcohol (also known as (4-aminophenyl)methanol) is a versatile organic
intermediate utilized in the synthesis of various pharmaceutical compounds and materials.[1] Its
molecular structure, featuring both a primary amine and a primary alcohol functional group
attached to a benzene ring, allows for diverse chemical modifications and facilitates the
formation of extensive hydrogen-bonded networks in the solid state. Understanding the precise
three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling
solid-state properties such as solubility, stability, and bioavailability, which are critical aspects of
drug development.

This guide focuses on a polymorph of 4-aminobenzyl alcohol characterized by a distinct
"herringbone" packing motif.[2][3]

Crystallographic Data

The crystal structure of this polymorph of 4-aminobenzyl alcohol was determined by single-
crystal X-ray diffraction. The data reveals an orthorhombic crystal system with the non-
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centrosymmetric space group Pna21[2][3]. A summary of the crystal data and structure
refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Aminobenzyl Alcohol[2][3]

Parameter Value

Empirical Formula C7HsNO
Formula Weight 123.15

Crystal System Orthorhombic
Space Group Pna2.
Temperature (K) 125(1)
Wavelength (A) 1.54184 (Cu-Ka)

Unit Cell Dimensions

a(h) 8.95051(15)
b (A) 5.8248(1)
c(A) 12.1645(2)
Volume (A3) 634.19(2)

z 4

Data Collection

Reflections collected/unique 6342 /1280

R_int 0.0188

Refinement

Goodness-of-fit on F? 1.035

Final R indices [I > 20(l)] R1 =0.0608, wR2 = 0.1293
R indices (all data) R1=0.0611, wR2 =0.1294
Largest diff. peak/hole (e A-3) 0.39 and -0.53
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Molecular Structure and Geometry

The molecular structure of 4-aminobenzyl alcohol consists of a planar benzene ring
substituted with an amino group and a hydroxymethyl group at the para position. The bond
lengths and angles within the molecule are generally unremarkable.[2] Selected bond lengths
are provided in Table 2 for reference.

Table 2: Selected Bond Lengths for 4-Aminobenzyl Alcohol[2]

Bond Length (A)
C(7)-0(7) 1.421(4)
O(7)-H(7) 0.980(7)
C(1)=N(1) 1.417(2)
N(L1)=H(1A) 0.976(7)
N(1)-H(1B) 0.976(7)
C(1)-C(2) 1.394(3)
C(1)-C(6) 1.400(2)

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which
organizes the molecules into a "herringbone" arrangement when viewed along the b-axis.[2]
The amino group acts as a hydrogen bond donor, while the hydroxyl group participates as both
a donor and an acceptor. This hydrogen bonding pattern is significantly different from a
previously reported polymorph.[2]

The geometric parameters for the key intermolecular hydrogen bonds are summarized in Table
3.

Table 3: Intermolecular Hydrogen Bonding Geometry[2]
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D-H--A d(D--A) (A) d(D-H) (A) d(H--A) (A) <(D-H---A) (°)
O(7)-H(7)-~N(1)  2.845(2) 0.980(7) 1.87(1) 178(4)
N()- 3.064(2 0.976(7 2.13(2 160(4
HOLAR-O) 064(2) 976(7) 132 (4)
N()- 3.125(2 0.976(7 2.22(2 154(3
HOLE)-O) 125(2) 976(7) 22(2) 3)

D = Donor atom, A = Acceptor atom

This network of hydrogen bonds creates stacks of molecules, which are fundamental to the

stability of the crystal lattice.[2]

Hydrogen Bonding Network in 4-Aminobenzyl Alcohol

Molecule A

Amino Group (N1-H1A, N1-H1B)

Hydroxyl Group (O7-H7)

N(1)-H(1A)--O(7)
N(1)-H(1B)--O(7)

Molecule B

Amino Group Hydroxyl Group (O7)

O(7)-H(7)--N(1)

Molecule C

Amino Group (N1)

Hydroxyl Group

Click to download full resolution via product page

Fig. 1: Schematic of key hydrogen bonding interactions.

Experimental Protocols
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The methodologies employed for the synthesis of 4-aminobenzyl alcohol and its subsequent
crystallographic analysis are detailed below.

The synthesis was adapted from the original 1895 procedure.[2] The process involves the
reduction of 4-nitrobenzyl alcohol.

Procedure:

e A suspension of zinc dust (80 g, 1.22 mol) and calcium chloride (8 g, 0.07 mol) in water (400
mL) is brought to a boil.

e 4-Nitrobenzyl alcohol (20 g, 0.12 mol) is added to the boiling suspension.
e The resulting solution is boiled for 30 minutes and then filtered while hot.
o The filtrate is cooled, and any reddish solid that appears is filtered off and discarded.

e Sodium carbonate is added to the filtrate to precipitate calcium salts, which are subsequently
removed by filtration.

e The filtrate is evaporated to dryness.

e The resulting oil is recrystallized from toluene to yield 4-aminobenzyl alcohol as a pale
yellow solid.

Crystal Growth: Crystals suitable for X-ray diffraction were obtained directly from the
recrystallization from toluene.[2]

Data Collection and Structure Solution:
e Acolorless plate crystal (0.15 x 0.15 x 0.02 mm) was selected and mounted.

o Data were collected at 125 K using a Rigaku XtalLAB P200 diffractometer with a Mercury
CCD detector and confocal optics Cu-Ka radiation.[2][3]

« Intensity data were collected using w/@ steps, accumulating area detector frames over a
hemisphere of reciprocal space.
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o Data were integrated using CrystalClear and corrected for Lorentz, polarization, and long-
term intensity fluctuations. Absorption effects were corrected based on multiple equivalent

reflections.

e The structure was solved by direct methods and refined by full-matrix least-squares against
F2 using SHELXTL.[2][3]

e Carbon-bound hydrogen atoms were placed in idealized positions and refined using a riding
model. The hydroxyl and amino hydrogen atoms were located in the difference Fourier map
and refined freely.[2][3]

The following workflow diagram illustrates the process from synthesis to final structure

determination.
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Fig. 2: Experimental workflow from synthesis to structure determination.
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Conclusion

The crystal structure of this polymorph of 4-aminobenzyl alcohol is defined by an
orthorhombic unit cell and a distinct herringbone packing arrangement. This supramolecular
architecture is stabilized by a network of O—H---N and N-H---O hydrogen bonds. The detailed
structural data and experimental protocols presented in this guide offer a valuable resource for
scientists and researchers, providing a solid foundation for further studies in polymorphism,
cocrystallization, and the development of new materials and pharmaceutical agents based on
the 4-aminobenzyl alcohol scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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